Mercury(I) nitrate monohydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
mercury(1+);nitrate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg.NO3.H2O/c;2-1(3)4;/h;;1H2/q+1;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCSQZXLTBTBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].O.[Hg+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2HgNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellow, hygroscopic crystals; Decomposes in water; [MSDSonline] | |
| Record name | Mercury I nitrate monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2571 | |
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CAS No. |
7782-86-7 | |
| Record name | Nitric acid, mercury(1+) salt, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury(I) nitrate, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
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Historical Trajectories in Mercury I Chemistry and Nitrate Systems
The story of mercury(I) nitrate (B79036) monohydrate is rooted in the broader historical exploration of mercury and nitrate compounds. Mercury, with its distinctive liquid metallic nature, has been known since antiquity and was a cornerstone of early alchemical pursuits. prepchem.comguidechem.comacs.orgnoaa.govnih.gov Alchemists were fascinated by its ability to form amalgams with other metals. prepchem.comacs.org The element's name itself is linked to the Roman god Mercury, reflecting its swift, mobile character. prepchem.comnih.gov
The study of nitrates also has a long history, initially driven by their use in agriculture and as components of gunpowder. nih.govcymitquimica.com The discovery and commercial exploitation of vast nitrate deposits in the 19th century revolutionized various industries. cymitquimica.com
Within this broader context, the specific investigation of mercury compounds progressed. The synthesis of mercury(I) nitrate was a notable development in understanding the +1 oxidation state of mercury. Indian chemist Acharya Prafulla Chandra Ray is credited with the first mention of mercury(I) nitrate in 1896. wikipedia.org This compound is formed by the reaction of elemental mercury with dilute nitric acid; using concentrated nitric acid results in the formation of mercury(II) nitrate. wikipedia.org
The crystal structure of the hydrated form of mercury(I) nitrate has been elucidated through X-ray crystallography, revealing a distinctive [H₂O-Hg-Hg-OH₂]²⁺ core. wikipedia.org A key feature of this structure is the direct mercury-mercury bond, with a measured distance of 254 pm. wikipedia.org
Contemporary Academic Significance of Mercury I Nitrate Monohydrate Investigations
Controlled Synthesis of Mercury(I) Nitrate
The synthesis of mercury(I) nitrate, with the chemical formula Hg₂(NO₃)₂, can be achieved through carefully controlled reactions. wikipedia.org The hydrated form, specifically this compound (Hg₂(NO₃)₂·H₂O), is a common product of these synthetic routes. ontosight.aiprepchem.com
Optimized Reaction Parameters for Mercury and Nitric Acid Interaction
The direct reaction of elemental mercury with nitric acid is a primary method for synthesizing mercury(I) nitrate. To favor the formation of the mercury(I) salt over the mercury(II) salt, dilute nitric acid is utilized. wikipedia.orgnucleos.com The use of concentrated nitric acid would lead to the formation of mercury(II) nitrate. wikipedia.orgnucleos.com
A typical laboratory-scale synthesis involves treating elemental mercury with nitric acid and gently warming the mixture to facilitate the reaction. prepchem.comyoutube.com The progress of the reaction continues until no further interaction is observed. prepchem.com Following the reaction, the solution is cooled, allowing for the crystallization of mercury(I) nitrate. prepchem.com Any unreacted mercury is separated by decantation. prepchem.comyoutube.com The resulting crystals are then dried to yield the final product. prepchem.com A specific reported method involves the reaction of 25 grams of mercury with 20 ml of 25% (6N) nitric acid. prepchem.comyoutube.com
It is important to note that solutions of mercury(I) nitrate are sensitive to light and heat. wikipedia.org Exposure to these conditions can cause a disproportionation reaction, where mercury(I) nitrate converts into elemental mercury and mercury(II) nitrate. wikipedia.org
Comproportionation-Based Synthetic Routes to Mercury(I) Nitrate
An alternative synthetic pathway to mercury(I) nitrate involves a comproportionation reaction. wikipedia.org This method unites mercury in different oxidation states. Specifically, mercury(II) nitrate (Hg(NO₃)₂) can be reacted with elemental mercury (Hg) to produce mercury(I) nitrate (Hg₂(NO₃)₂). wikipedia.org
The reaction is represented by the following equilibrium: Hg(NO₃)₂ + Hg ⇌ Hg₂(NO₃)₂ wikipedia.org
This reversible reaction provides a direct route to the mercury(I) state from the higher oxidation state mercury(II) salt and elemental mercury.
Precursor Role in the Synthesis of Related Mercury Compounds
Mercury(I) nitrate is a valuable starting material for the synthesis of a variety of other mercury compounds, including both organometallic and inorganic substances. wikipedia.orgnucleos.com
Application in Organometallic Mercury Compound Synthesis
While direct routes from mercury(II) salts are more common in organomercury chemistry, the principles of using mercury salts as precursors are well-established. For instance, mercury(II) chloride is reacted with Grignard reagents like ethylmagnesium bromide to form diethylmercury. wikipedia.org Similarly, phenylmagnesium bromide reacts with mercury(II) chloride to yield diphenylmercury. wikipedia.org Although not a direct precursor in these specific examples, mercury(I) nitrate's reactivity can be utilized in related transformations.
Utilization in Diverse Inorganic Mercury Compound Production
Mercury(I) nitrate serves as a key precursor for the production of various inorganic mercury(I) compounds. youtube.comsigmaaldrich.com It readily undergoes precipitation reactions with different anions to form other mercury(I) salts.
For example, the addition of sodium hydroxide (B78521) to a solution of mercury(I) nitrate results in the formation of a yellow precipitate. chemedx.org Similarly, reacting mercury(I) nitrate with sodium carbonate produces an orange precipitate, while sodium sulfate (B86663) yields a pale yellow precipitate. chemedx.org The reaction with sodium iodide also forms an orange precipitate, and with sodium sulfide (B99878), a black precipitate is observed. chemedx.org These reactions demonstrate the utility of mercury(I) nitrate in accessing a range of inorganic mercury(I) salts with varying properties and applications.
Spectroscopic Characterization in Academic Research of Mercury I Nitrate Monohydrate Systems
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) techniques, is a cornerstone for analyzing the structural and bonding characteristics of mercury(I) nitrate (B79036) compounds.
Raman spectroscopy has been instrumental in characterizing the species present in aqueous solutions of mercury(I) nitrate and its solid hydrolysis products. researchgate.netresearchgate.netraco.cat Studies of dimercury(I) nitrate solutions in dilute nitric acid reveal the presence of distinct low-frequency Raman bands. researchgate.net These bands are crucial for identifying the specific complexes formed in solution.
In aqueous solutions, mercury(I) nitrate is shown to exist as a mixture of aquated complexes. The primary species identified through their Raman spectra are [Hg₂(OH₂)NO₃]⁺ and [Hg₂(OH₂)₂]²⁺. researchgate.netresearchgate.netraco.cat The Raman spectra of these solutions exhibit characteristic polarized bands that are assigned to the mercury-mercury bond stretching vibration, ν(Hg-Hg), and the mercury-oxygen stretching vibration, ν(Hg-O). researchgate.net
The ν(Hg-Hg) mode is particularly sensitive to the ligands attached to the dimercury(I) ion, appearing in the range of 170-200 cm⁻¹. researchgate.netresearchgate.netraco.cat For instance, in dilute nitric acid solutions, a strong, polarized band is observed at approximately 175 cm⁻¹. researchgate.net The presence of coordinated nitrate is confirmed by a weak band near 280 cm⁻¹, assigned to the ν(Hg-ONO₂) stretching mode. researchgate.net Coordinated water molecules give rise to a band near 400 cm⁻¹, assigned to the ν(Hg-OH₂) mode. researchgate.net
The analysis extends to the crystalline hydrolysis products of mercury(I) nitrate dihydrate. When Hg₂(NO₃)₂·2H₂O is exposed to water, it forms initial hydrolysis products whose vibrational spectra confirm the presence of coordinated nitrate and hydroxyl groups. researchgate.net For example, the hydrolysis product Hg₂(OH)₂,3Hg₂(NO₃)₂ shows Raman bands indicating coordinated nitrate, similar to those observed in solution. researchgate.net A strong Raman band at 185 cm⁻¹ in the yellow hydrolysis product, Hg₂(OH)₂,Hg₂(NO₃)₂, is assigned to the ν(Hg-Hg) mode, suggesting the presence of a Hg₂(OH)(NO₃) unit. researchgate.net
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Species |
|---|---|---|---|
| ν(Hg-Hg) | 175 (strong, polarized) | Mercury-Mercury stretch | [Hg₂(OH₂)₂]²⁺ / [Hg₂(OH₂)NO₃]⁺ |
| ν(Hg-ONO₂) | 278 (very weak) | Mercury-Nitrate stretch | [Hg₂(OH₂)NO₃]⁺ |
| ν(Hg-OH₂) | 394 (weak) | Mercury-Water stretch | [Hg₂(OH₂)₂]²⁺ / [Hg₂(OH₂)NO₃]⁺ |
Fourier Transform Infrared (FTIR) spectroscopy complements Raman studies by providing information on the vibrational modes of molecules, particularly those involving changes in the dipole moment. electronicsandbooks.comasianpubs.orgsigmaaldrich.com The absorption of infrared radiation corresponds to the vibrations of specific chemical bonds, allowing for the identification of functional groups within a molecule. electronicsandbooks.comsigmaaldrich.comnih.gov
In the context of mercury(I) nitrate, FTIR studies, in conjunction with Raman data, have been used to analyze the structure of the crystalline dihydrate, Hg₂(NO₃)₂·2H₂O, and its various hydrolysis products. researchgate.netresearchgate.net These vibrational spectra are interpreted to understand the coordination environment around the dimercury(I) ion, [Hg-Hg]²⁺. The analysis focuses on identifying the characteristic frequencies of the nitrate (NO₃⁻) groups, water (H₂O) molecules, and hydroxyl (OH⁻) groups coordinated to the mercury atoms. researchgate.netsci-hub.se
For instance, in complexes of Hg₂(NO₃)₂ with certain organic ligands, a broad IR band observed around 3400 cm⁻¹ is attributed to the stretching vibrations of coordinated water molecules. sci-hub.se The presence of coordinated nitrate groups is also confirmed by specific bands in the infrared spectrum. sci-hub.se The analysis of these spectra for the hydrolysis products of Hg₂(NO₃)₂·2H₂O helped to confirm the existence and identify the functional groups in three distinct "basic" mercurous nitrates. researchgate.net The vibrational modes of the mercury-mercury bond, ν(Hg-Hg), are sensitive to the combination of ligands (such as OH, ONO₂, and H₂O) attached to the dimercury ion. researchgate.netresearchgate.net
| Functional Group | Approximate Frequency Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Coordinated H₂O | ~3400 | O-H stretch |
| Nitrate (NO₃⁻) | Variable | N-O stretches and bends |
| Mercury-Nitrogen (Hg-N) | 780-349 | Hg-N stretch (in related complexes) |
Mass Spectrometric Techniques for Speciation and Structural Insights
Mass spectrometry is a powerful analytical technique for determining the elemental composition and structure of molecules by measuring the mass-to-charge ratio of their ions.
Gas Chromatography-Mass Spectrometry (GC/MS) is a well-established hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile mercury compounds. merckmillipore.com It is particularly valuable for mercury speciation analysis, which is crucial for understanding the environmental and biological behavior of mercury. sci-hub.seamericanelements.com This method typically requires a derivatization step to convert non-volatile mercury species into volatile forms suitable for GC analysis. americanelements.comnih.govhoneywell.com Aqueous ethylation with sodium tetraethylborate (NaBEt₄) is a common derivatization procedure. americanelements.comhoneywell.com
Various detector systems can be coupled with GC, including conventional mass spectrometry (MS), inductively coupled plasma mass spectrometry (GC-ICP-MS), and atomic fluorescence spectrometry (GC-AFS). americanelements.comhoneywell.com GC-ICP-MS offers very low detection limits and isotope analysis capabilities. americanelements.comnih.gov GC/MS is essential for confirming the structure of the derivatized products. honeywell.com The technique has been successfully applied to determine mercury species like methylmercury (B97897) (MeHg), ethylmercury (EtHg), and inorganic mercury (Hg(II)) in diverse matrices such as water, natural gas condensate, and biological tissues. researchgate.netnih.govsrlchem.com
| Technique | Analyte | Detection Limit (as Hg) |
|---|---|---|
| GC-pyro-AFS | - | 2-6 pg |
| GC-MS | - | 1-4 pg |
| MeHg, EtHg | 30-50 pg | |
| GC-ICP-MS | - | 0.05-0.21 pg |
| MeHg, EtHg, Ino-Hg | 20-50 fg |
Direct Insertion Probe (DIP) Mass Spectrometry is a technique used for introducing samples with low vapor pressure, including solids, directly into the ion source of a mass spectrometer. This method is valuable for analyzing thermally sensitive compounds as it requires lower temperatures for vaporization compared to other inlet systems.
DIP-MS has been employed to study the fragmentation of mercury compounds, including mercuric nitrate monohydrate. merckmillipore.com In these experiments, a small amount of the solid compound is placed in the probe, which is then heated in the high vacuum of the mass spectrometer's source, causing the sample to vaporize and ionize. merckmillipore.com The resulting mass spectrum provides information about the molecular ion and its fragmentation pattern, which is crucial for structural elucidation.
When mercuric nitrate monohydrate was analyzed by DIP-MS, a mass spectrum was generated, allowing for the study of its fragmentation pathways under electron impact. merckmillipore.com However, the analysis of inorganic mercury compounds like mercuric chloride and mercuric nitrate can be challenging, with observed detection limits being significantly higher than for typical organic compounds, possibly due to analyte loss within the system. merckmillipore.com In a study involving the direct injection of Hg(NO₃)₂ into the mass spectrometer, HgO⁺ was observed as a breakdown product, demonstrating the fragmentation that occurs within the ionization chamber.
Nuclear Magnetic Resonance (NMR) Spectroscopic Studies of Mercury(II) Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and coordination chemistry of mercury compounds. The mercury-199 (B1194827) (¹⁹⁹Hg) isotope, with a nuclear spin of 1/2 and a natural abundance of nearly 17%, is the preferred nucleus for these studies, as it yields sharp signals over a very wide chemical shift range. The chemical shifts of ¹⁹⁹Hg are extremely sensitive to the coordination environment, including the type of ligand and the binding geometry, making it an excellent probe for structural changes.
¹⁹⁹Hg NMR has been extensively used to study a variety of mercury(II) complexes. The chemical shift values provide insights into the coordination number and geometry of the mercury center. For example, solid-state ¹⁹⁹Hg MAS (Magic-Angle Spinning) NMR studies of mercury(II) thiocyanate (B1210189) complexes have correlated the ¹⁹⁹Hg shielding parameters with the mercury coordination number, which ranges from two to four in this series of compounds. Similarly, studies on mercury(II) halide complexes show that the chemical shifts are influenced by the nature of the halide and the geometry of the complex.
The interaction of mercury(II) with biological molecules has also been investigated using NMR. For instance, ¹H NMR has been used to study the binding of Hg(II) to molecules in human erythrocytes, revealing the formation of a labile ternary complex involving glutathione (B108866) and hemoglobin.
| Compound / Species | Solvent / State | Chemical Shift (δ, ppm) vs. Me₂Hg |
|---|---|---|
| Dimethylmercury (Me₂Hg) | Neat | 0.0 (Reference) |
| Mercuric Chloride (HgCl₂) | D₂O (saturated) | -1550 |
| Mercuric Chloride (HgCl₂) | DMSO-d₆ (saturated) | -1501.6 |
| Mercury Perchlorate (Hg(ClO₄)₂) | 0.1 M in 0.1 M HClO₄ | -2250 |
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. researchgate.net
In the context of mercury(I) nitrate, XPS is crucial for confirming the presence of mercury in its +1 oxidation state. The mercury(I) ion exists as a diatomic cation, [Hg₂]²⁺. XPS analysis of mercury(I) nitrate, Hg₂(NO₃)₂, reveals characteristic binding energies for the mercury (Hg), nitrogen (N), and oxygen (O) core levels.
Research findings, including data from the NIST X-ray Photoelectron Spectroscopy Database, identify the binding energy for the Hg 4f₇/₂ peak in mercury(I) nitrate to be approximately 101.1 eV to 101.2 eV. xpsdatabase.netnist.govsemanticscholar.org This value is distinct from the binding energy for elemental mercury (Hg⁰) and mercury(II) (Hg²⁺) compounds, allowing for the unambiguous identification of the Hg(I) chemical state. For instance, some studies have utilized XPS to confirm that the Hg(I) state from the precursor Hg₂(NO₃)₂ is maintained in certain preparations, noting the Hg 4f₇/₂ peak at 101.2 eV and the corresponding Hg 4f₅/₂ peak at approximately 105.3 eV, consistent with the established energy difference of ~4.0 eV for this doublet. semanticscholar.org
The analysis of the N 1s and O 1s regions of the spectrum further confirms the presence of the nitrate (NO₃⁻) counter-ion, completing the elemental and chemical state characterization of the compound.
Table 1: Representative XPS Binding Energies for Mercury(I) Nitrate.
| Element | Orbital | Binding Energy (eV) | Reference |
|---|---|---|---|
| Mercury (Hg) | 4f₇/₂ | 101.1 - 101.2 | xpsdatabase.net, semanticscholar.org |
| Mercury (Hg) | 4f₅/₂ | ~105.3 | semanticscholar.org |
Solution State Chemistry and Speciation of Mercury I Nitrate Monohydrate
Hydrolysis Phenomena and Basic Salt Formation
Solutions of mercury(I) nitrate (B79036) are acidic due to the hydrolysis of the [Hg₂]²⁺ ion. This reaction with water leads to the formation of basic salts and nitric acid. wikipedia.org The extent of hydrolysis and the nature of the resulting products are dependent on factors such as concentration, pH, and temperature.
The hydrolysis of mercury(I) nitrate is a stepwise process that results in the formation of various basic salts. The initial reaction involves the interaction of the hydrated mercury(I) ion with water, leading to the formation of a hydroxo-bridged species and the release of a proton, which accounts for the acidity of the solution. wikipedia.org
The reaction can be represented as: Hg₂(NO₃)₂ + H₂O ⇌ Hg₂(NO₃)(OH) + HNO₃ wikipedia.org
The resulting Hg₂(NO₃)(OH) is a yellow precipitate. wikipedia.org Further hydrolysis can occur, leading to the formation of a series of basic mercury(I) nitrates. Early studies identified several of these hydrolysis products, and more recent work has confirmed the existence of at least three distinct basic nitrate phases in addition to the dihydrate, Hg₂(NO₃)₂·2H₂O. publish.csiro.au
The compositions of these basic salts have been a subject of investigation, with various formulations proposed over time. publish.csiro.auiucr.org Structural studies have provided insight into the nature of these compounds, revealing complex structures involving chains and networks of mercury atoms linked by hydroxide (B78521) and sometimes oxide bridges, with nitrate ions providing charge balance and additional coordination. iucr.orgresearchgate.net
For instance, one of the hydrolysis products has been identified as being composed of infinite mercurioxonium chains with solvated nitric acid molecules hydrogen-bonded to nitrate ions. iucr.org Another product consists of finite four-oxonium-link chains, and a third is made up of folded infinite chains. iucr.org These structures highlight the tendency of the mercury(I) ion to form polynuclear species in solution as a result of hydrolysis.
The table below summarizes the solid phases identified in the Hg₂O–N₂O₅–H₂O system, showcasing the different formulations proposed based on various analytical techniques.
| Phase (Denham & Fife, 1933) | Alternative Formulation (Tan & Taylor, 1978) | Formulation (Kamenar et al., 1986) |
| 4Hg₂O·3N₂O₅·H₂O (C) | Hg₂(OH)₂·3Hg₂(NO₃)₂ | [(Hg₂)₂O(NO₃)]NO₃·HNO₃ |
| 5Hg₂O·3N₂O₅·3H₂O (B) | 2Hg₂(OH)₂·3Hg₂(NO₃)₂·H₂O | (Hg₂)₅(OH)₄(NO₃)₂₄ |
| 2Hg₂O·N₂O₅·H₂O (A) | Hg₂(OH)₂·Hg₂(NO₃)₂ | Hg₂(OHg)₂₂ |
Table 1: Formulations of Basic Mercury(I) Nitrate Hydrolysis Products. iucr.org
It is important to note that boiling or exposure to light can cause mercury(I) nitrate solutions to undergo a disproportionation reaction, yielding elemental mercury and mercury(II) nitrate. wikipedia.org This reaction is reversible, and the nitric acid formed during hydrolysis can redissolve the basic salt. wikipedia.org
While the focus is on mercury(I) nitrate, the disproportionation reaction mentioned above introduces mercury(II) into the system. The hydrolysis of mercury(II) ions can lead to the formation of polynuclear oxo- and hydroxo-bridged species. wikipedia.orgscispace.com The study of these equilibria is complex, as a multitude of species can be present in solution, and their formation is highly dependent on pH and the concentration of the metal ion. escholarship.orgslu.se
The formation of these polynuclear complexes is a common feature in the aqueous chemistry of many metal ions. slu.seresearchgate.net These reactions involve the deprotonation of coordinated water molecules to form hydroxo bridges, which can then be converted to oxo bridges. slu.seresearchgate.net The resulting structures can range from simple dimers to more complex, extended networks. iucr.orgresearchgate.netslu.se
Aqueous Solution Complexation Studies
The mercury(I) ion, [Hg₂]²⁺, can act as a Lewis acid and form complexes with various ligands in aqueous solution. These complexation reactions can significantly influence the speciation and reactivity of mercury(I) in the environment.
Crown ethers are macrocyclic polyethers that have been shown to form stable complexes with a variety of metal cations, including mercury(I). nih.govdtic.milbeilstein-journals.orgindexcopernicus.com The size of the crown ether cavity and the nature of the cation play a crucial role in the stability and structure of the resulting complex. beilstein-journals.org
A dimercury(I) 18-crown-6 (B118740) complex has been isolated and structurally characterized. nih.gov In this complex, the [Hg₂]²⁺ dimer is encapsulated by two 18-crown-6 macrocycles. nih.gov The Hg-Hg bond length in this complex is 2.524(2) Å. nih.gov Kinetic studies of the complexation of divalent cations by crown ethers in aqueous solution have shown that the process is not diffusion-controlled and that the loss of coordinated water from the ion is the rate-determining step. dtic.mil
Besides crown ethers, mercury(I) can also form complexes with other ligands containing donor atoms such as sulfur and nitrogen. Dithiocarbamate (B8719985) ligands, for example, have a strong affinity for mercury and have been used in the synthesis of new mercury(II) complexes, which can sometimes involve the disproportionation of mercury(I). bohrium.com
Spectroscopic techniques are invaluable tools for identifying and characterizing metal complexes in solution. Raman spectroscopy has been particularly useful in studying the speciation of mercury(I) nitrate in aqueous solutions. publish.csiro.au
Raman spectra of aqueous solutions of mercury(I) nitrate show the presence of the complexes [Hg₂(OH₂)NO₃]⁺ and [Hg₂(OH₂)₂]²⁺. publish.csiro.auresearchgate.net The vibrational modes, particularly the Hg-Hg stretching frequency, are sensitive to the coordination environment of the dimercury(I) ion. publish.csiro.au The v(Hg-Hg) mode appears in the range of 170-200 cm⁻¹, and its exact position depends on the ligands (OH⁻, ONO₂, H₂O) attached to the mercury atoms. publish.csiro.au
UV-Vis spectrophotometry can also be employed to study complexation reactions and determine the concentration of mercury species in solution, often after the formation of a colored complex with a specific reagent. researchgate.netmdpi.com While not a direct probe for the aqua-complexes themselves, it is a powerful analytical method for quantifying mercury in various samples. researchgate.net More advanced techniques like extended X-ray absorption fine structure (EXAFS) have been used to probe the local structural environment of mercury in complexes, for instance, in mercury-sulfur systems. geologyscience.ru
The following table presents the characteristic Hg-Hg stretching frequencies for different mercury(I) species, illustrating the influence of the coordinating ligands on this vibrational mode.
| Species | v(Hg-Hg) (cm⁻¹) |
| [Hg₂(OH₂)₂]²⁺ in aqueous solution | ~170 |
| [Hg₂(OH₂)NO₃]⁺ in aqueous solution | Not specified |
| Hg₂(NO₃)₂·2H₂O (crystalline) | 180 |
| Hg₂(OH)₂·3Hg₂(NO₃)₂ (crystalline) | 188 |
| 2Hg₂(OH)₂·3Hg₂(NO₃)₂·H₂O (crystalline) | 179 |
| Hg₂(OH)₂·Hg₂(NO₃)₂ (crystalline) | 195 |
Table 2: Hg-Hg Stretching Frequencies in Various Mercury(I) Species. publish.csiro.au
Reaction Mechanisms and Pathways
The transformations of mercury(I) nitrate are fundamentally redox processes involving the interconversion of elemental mercury (Hg⁰), mercury(I) (Hg₂²⁺), and mercury(II) (Hg²⁺). These pathways are often reversible and exist in a dynamic equilibrium.
The mercury(I) ion (Hg₂²⁺) is susceptible to disproportionation, a reaction where a species in an intermediate oxidation state is converted into products with both higher and lower oxidation states. In aqueous solutions, mercury(I) nitrate can disproportionate into elemental mercury and mercury(II) nitrate. wikipedia.orgshreevissnuscientific.in This process is often induced by factors such as boiling the solution or exposure to light. wikipedia.orgshreevissnuscientific.in
The reversible disproportionation reaction is represented by the following equilibrium: Hg₂(NO₃)₂ (aq) ⇌ Hg (l) + Hg(NO₃)₂ (aq) wikipedia.orgshreevissnuscientific.in
This equilibrium signifies that in any aqueous solution of a mercury(I) salt, a small percentage of the dissolved mercury exists as Hg²⁺ ions due to this slight disproportionation. wikipedia.org
Conversely, the formation of mercury(I) nitrate from mercury(II) nitrate and elemental mercury is an example of a comproportionation reaction. This reaction is the reverse of disproportionation, where two reactants containing the same element in different oxidation states combine to form a product with an intermediate oxidation state. wikipedia.orgshreevissnuscientific.in This method is a common synthetic route for preparing mercury(I) nitrate.
The comproportionation reaction is described by the equation: Hg(NO₃)₂ (aq) + Hg (l) ⇌ Hg₂(NO₃)₂ (aq) wikipedia.orgshreevissnuscientific.in
The direction of this equilibrium is highly dependent on the reaction conditions. For instance, the reaction of elemental mercury with dilute nitric acid yields mercury(I) nitrate, as the excess mercury metal drives the comproportionation equilibrium to the right. stackexchange.com Conversely, using hot, concentrated nitric acid leads to the formation of mercury(II) nitrate because the strong oxidizing conditions favor the +2 oxidation state. stackexchange.com
Beyond disproportionation, mercury(I) nitrate can undergo other redox decomposition pathways. As a reducing agent, mercury(I) nitrate is susceptible to oxidation upon contact with air. wikipedia.orgshreevissnuscientific.in The decomposition can also be initiated by thermal stress. The dihydrate form of mercury(I) nitrate, Hg₂(NO₃)₂·2H₂O, decomposes at approximately 70 °C.
In aqueous solutions, the stability of the Hg₂²⁺ ion is also affected by hydrolysis. Mercury(I) nitrate solutions are acidic due to a slow reaction with water, which can be considered a form of decomposition, forming a yellow precipitate of a basic mercury(I) salt: Hg₂(NO₃)₂ (aq) + H₂O (l) ⇌ Hg₂(NO₃)(OH) (s) + HNO₃ (aq) wikipedia.orgshreevissnuscientific.in
This hydrolysis reaction is reversible, and the addition of nitric acid can redissolve the basic salt precipitate by shifting the equilibrium to the left. wikipedia.org
Chemical Kinetics of Mercury(I) Nitrate Reactions
The rates at which mercury(I) nitrate transformations occur are critical for understanding its stability. Kinetic studies reveal the factors that influence the speed of these reactions, providing insights into their mechanisms.
While thermodynamically unstable with respect to disproportionation, the mercury(I) ion can be kinetically stable under specific conditions. homescience.netresearchgate.net For many of its reactions, the rate-determining step involves the cleavage of the covalent Hg-Hg bond within the dimeric Hg₂²⁺ cation. researchgate.net The strength of this bond contributes significantly to the kinetic barrier for its transformation.
For instance, in the disproportionation of the related mercurous nitrite, the cleavage of the Hg(I)-Hg(I) bond is considered the rate-determining step. researchgate.net This suggests that reactions of mercury(I) nitrate follow a similar pattern, where the initial step is the dissociation of the dimeric cation. The kinetic stability is therefore a result of the activation energy required to break this metal-metal bond. In pure aqueous solutions at room temperature and in the absence of light, this process is slow, rendering the compound kinetically persistent. homescience.net However, factors like heat or UV light can provide the necessary activation energy to accelerate this decomposition.
The coordination environment of the mercury(I) ion plays a pivotal role in determining the rates of its transformation reactions. The presence of certain ligands can significantly accelerate the disproportionation of Hg₂²⁺. This occurs because many ligands form more stable complexes with the mercury(II) ion (Hg²⁺) than with the mercury(I) ion.
This effect is particularly pronounced with ligands such as cyanide, which form very stable complexes with Hg²⁺, effectively driving the disproportionation to completion. wikipedia.org The reaction of mercury(I) nitrate with various anions to form precipitates is also a manifestation of ligand influence. For example, the addition of chloride, sulfide (B99878), or carbonate ions leads to the rapid precipitation of the corresponding mercury(I) salts. chemedx.org The formation of these insoluble salts removes Hg₂²⁺ from the solution, influencing the position of any equilibria it is involved in.
The table below summarizes the observed reactions of aqueous mercury(I) nitrate with solutions of various sodium salts, demonstrating the influence of different anions (ligands).
| Reactant Added | Precipitate Color |
| Sodium Chloride (NaCl) | White |
| Sodium Hydroxide (NaOH) | Yellow |
| Sodium Sulfide (Na₂S) | Black |
| Sodium Carbonate (Na₂CO₃) | Orange |
| Sodium Sulfate (B86663) (Na₂SO₄) | Pale Yellow |
| Ammonia (NH₃) | White |
| Data sourced from Chemical Education Xchange chemedx.org |
Thermodynamic Principles Governing Stability and Transformations
The stability and transformations of mercury(I) nitrate are fundamentally governed by thermodynamic principles. The tendency of the Hg₂²⁺ ion to disproportionate can be quantitatively assessed by examining the standard electrode potentials (E°) of the relevant half-reactions.
The key redox equilibria for mercury in aqueous solution are:
Hg₂²⁺ (aq) + 2e⁻ ⇌ 2Hg (l) , with E° = +0.79 V researchgate.net
2Hg²⁺ (aq) + 2e⁻ ⇌ Hg₂²⁺ (aq) , with E° = +0.92 V researchgate.net
From these half-reactions, we can derive the standard potential for the disproportionation reaction: Hg₂²⁺ (aq) ⇌ Hg (l) + Hg²⁺ (aq)
Oxidation: 2Hg (l) ⇌ Hg₂²⁺ (aq) + 2e⁻ (E° = -0.79 V)
Reduction: Hg²⁺ (aq) + e⁻ ⇌ ½Hg₂²⁺ (aq) (E° = +0.92 V) - Note: E° is an intensive property and does not change when the half-reaction is scaled.
A more direct calculation involves using the Gibbs free energies. The relationship between standard Gibbs free energy change and standard potential is ΔG° = -nFE°, where n is the number of moles of electrons transferred and F is the Faraday constant (96,485 C/mol).
For the disproportionation reaction Hg₂²⁺ (aq) ⇌ Hg (l) + Hg²⁺ (aq) : The potential for this reaction can be calculated from the potentials of the two half-reactions that make it up:
Hg₂²⁺ + 2e⁻ → 2Hg (E₁° = +0.79 V; ΔG₁° = -2F(0.79))
Hg²⁺ + 2e⁻ → Hg (E₂° = +0.85 V; not directly used but derived from the others)
2Hg²⁺ + 2e⁻ → Hg₂²⁺ (E₃° = +0.92 V; ΔG₃° = -2F(0.92))
The potential for the disproportionation half-reaction Hg₂²⁺ → Hg²⁺ + e⁻ is E° = E°(Hg₂²⁺/Hg) - E°(Hg²⁺/Hg₂²⁺) = 0.79 V - 0.92 V = -0.13 V. Since the potential is negative, the ΔG° is positive (ΔG° = -nFE° = -2 * 96485 * (-0.13) J/mol ≈ +25.1 kJ/mol), indicating that the disproportionation of the aqueous Hg₂²⁺ ion is not spontaneous under standard conditions. However, this small positive value suggests that the equilibrium is delicately balanced and can be easily shifted by non-standard conditions, such as changes in concentration, temperature, or the presence of complexing ligands that lower the activity of the Hg²⁺ product. stackexchange.com
The following table summarizes the standard electrode potentials for relevant mercury half-reactions.
| Half-Reaction | Standard Potential (E°) in Volts |
| Hg₂²⁺(aq) + 2e⁻ ⇌ 2Hg(l) | +0.79 |
| 2Hg²⁺(aq) + 2e⁻ ⇌ Hg₂²⁺(aq) | +0.92 |
| Hg²⁺(aq) + 2e⁻ ⇌ Hg(l) | +0.85 |
| Data sourced from ResearchGate. researchgate.net |
Solid State Transformations and Polymorphism of Mercury I Nitrate Systems
Polymorphic Transitions and Recrystallization Phenomena
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a key feature of mercury(I) nitrate (B79036) systems. These transitions can be triggered by solvent interaction, temperature changes, or the application of pressure.
Solvents play a crucial role in the crystallization and transformation of mercury(I) nitrate. The interaction with a solvent, particularly water, can lead to the formation of different hydrated and basic salts, which can be considered a form of solvent-assisted transformation. The process of crystallization is significantly influenced by factors such as solvent type, which can affect nucleation and growth kinetics. rowan.edu
Solutions of mercury(I) nitrate are acidic and susceptible to hydrolysis, especially when diluted with water or heated. This reaction leads to the formation of a yellow precipitate of basic mercury(I) nitrate. wikipedia.org A study on the hydrolysis of mercury(I) nitrate dihydrate identified several basic nitrate products, demonstrating how solvent-mediated reactions can yield a variety of structurally distinct compounds. researchgate.net For instance, recrystallization from different concentrations of nitric acid can be used to control purity and crystal formation, with 5% nitric acid yielding higher purity crystals than water alone.
Thermally Induced Transitions: Thermal analysis of mercury(I) nitrate reveals that it undergoes decomposition rather than a simple polymorphic phase transition upon heating. When heated, mercury(I) nitrate disproportionates into elemental mercury and mercury(II) nitrate. wikipedia.org Further heating leads to the decomposition of mercury(II) nitrate into mercury(II) oxide. nih.gov Thermal desorption studies of mercury(I) nitrate dihydrate show two primary desorption peaks, one around 264-280 °C and a second at approximately 450 °C, which is associated with the decomposition of mercury oxides. core.ac.uk The initial decomposition temperature for mercury(I) nitrate dihydrate is noted to be 70 °C. wikipedia.orgavantorsciences.com
Interactive Data Table: Thermal Decomposition of Mercury(I) and (II) Nitrate
| Compound | Event | Temperature (°C) | Observation | Source |
|---|---|---|---|---|
| Mercury(I) nitrate dihydrate | Decomposition | 70 | Begins to decompose | wikipedia.orgavantorsciences.com |
| Mercury(I) nitrate | Thermal Desorption Peak 1 | 264-280 | Initial decomposition phase | core.ac.uk |
| Mercury(II) nitrate | Thermal Desorption Peak 2 | ~450 | Decomposition of intermediate products (e.g., HgO) | core.ac.uk |
Pressure-Induced Transitions: While specific data on pressure-induced phase transitions for mercury(I) nitrate monohydrate is not extensively documented, studies on related mercury compounds illustrate the significant impact of pressure. For example, mercury chalcogenides like HgTe and HgS undergo a series of transitions from zinc blende to cinnabar, rocksalt, and other structures at high pressures. acs.orgaps.org HgTe, for instance, transitions to the cinnabar structure at 1.4 GPa and subsequently to a rocksalt structure at 8 GPa. aps.org These studies suggest that mercury(I) nitrate would also likely exhibit complex phase transitions under pressure, although the specific transition pressures and resulting crystal structures remain a subject for further investigation.
High-Pressure Crystallography and Its Impact on Structure
High-pressure crystallography is a powerful tool for investigating the effects of compression on crystal lattices and intermolecular interactions. aps.orgrsc.org Applying pressure can shorten intermolecular distances, alter bond angles, and induce rotations of molecules or ionic groups, leading to new, denser crystal phases. aps.org
Crystals often exhibit anisotropic compression, meaning the lattice compresses differently along various crystallographic directions. This anisotropy is determined by the crystal packing, molecular shape, and the nature and strength of intermolecular forces, such as hydrogen bonds. aps.org The response of unit cell parameters to hydrostatic compression provides insight into the relative strength of these interactions. While specific experimental data on the anisotropic compression of mercury(I) nitrate is limited, it is expected that the layered arrangement of nitrate ions and the directional nature of the Hg-Hg bond within the [Hg₂]²⁺ dimer would lead to significant anisotropy under pressure. The compression would likely be greater in directions where weaker van der Waals forces dominate, compared to directions involving stronger ionic or covalent bonds.
Applying pressure induces strain within a crystal lattice, primarily modifying weaker interactions like van der Waals forces and hydrogen bonds at pressures below 10 GPa. aps.org This can lead to the formation of new, more stable polymorphs at high pressure. For mercury(I) nitrate, increasing pressure would shorten the distances between the [Hg₂]²⁺ cations and the nitrate anions, potentially strengthening the Hg-O coordination bonds. This can alter the coordination environment of the mercury atoms and change the orientation of the nitrate groups, possibly leading to a phase transition. The study of how these interactions evolve under pressure is key to understanding the high-pressure behavior of the material.
Solvatomorphic Behavior in Mercury(I) Compounds
Solvatomorphism refers to the phenomenon where a substance exists in different crystal structures due to the incorporation of solvent molecules into the crystal lattice. Mercury(I) nitrate exhibits this behavior, primarily through the formation of hydrates. nih.gov The anhydrous form, Hg₂(NO₃)₂, and the dihydrate, Hg₂(NO₃)₂·2H₂O, are the most well-known examples. wikipedia.orgresearchgate.net The monohydrate is also reported.
The crystal structure of the dihydrate has been determined by X-ray crystallography and is composed of [H₂O-Hg-Hg-OH₂]²⁺ cations, where water molecules are directly coordinated to the mercury atoms of the [Hg₂]²⁺ dimer. wikipedia.org The Hg-Hg bond distance in this cation is approximately 254 pm. wikipedia.org In contrast, the anhydrous form consists of [O₂N-O-Hg-Hg-O-NO₂] units, where nitrate ions are directly coordinated to the mercury dimer. researchgate.net The formation of various stable basic salts from aqueous solutions further exemplifies the complex solvatomorphic (or hydrolytic) behavior of this system. researchgate.net The specific solvatomorph obtained often depends on the crystallization conditions, such as the solvent used and its water content. iucr.org
Interactive Data Table: Known Solvatomorphs of Mercury(I) Nitrate
| Compound Formula | Common Name | Crystal System | Key Structural Feature | Source |
|---|---|---|---|---|
| Hg₂(NO₃)₂ | Anhydrous mercury(I) nitrate | Monoclinic (P2₁) | [O₂N-O-Hg-Hg-O-NO₂] molecular units | researchgate.net |
| Hg₂(NO₃)₂·H₂O | This compound | - | Structure not detailed in sources | |
| Hg₂(NO₃)₂·2H₂O | Mercury(I) nitrate dihydrate | Monoclinic | [H₂O-Hg-Hg-OH₂]²⁺ cations | wikipedia.org |
| (Hg₂)₂(OH)(NO₃)₃ | Basic mercury(I) nitrate | - | Product of hydrolysis | researchgate.net |
Computational and Theoretical Chemistry of Mercury I Nitrate Monohydrate
Electronic Structure Calculations and Bonding Theory
Electronic structure calculations are fundamental to understanding the chemical bonding and reactivity of mercury(I) nitrate (B79036) monohydrate. These methods model the distribution of electrons within the molecule, which dictates its geometry, stability, and spectroscopic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a key tool for studying mercury compounds, helping to elucidate mechanisms of mercury removal technologies by examining the adsorption and oxidation of mercury on various materials. rsc.org Theoretical studies on the monohydration of various oxygenated mercury compounds have been conducted using the ωB97X-D functional with an aug-cc-pVTZ basis set, demonstrating the utility of DFT in exploring the potential energy surface and identifying stable hydrated structures. esf.eduresearchgate.net
For mercury(I) nitrate monohydrate, DFT calculations can be applied to:
Optimize the molecular geometry to predict bond lengths and angles.
Calculate vibrational frequencies to aid in the interpretation of infrared and Raman spectra.
Determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand its reactivity.
Investigate the nature of the mercury-mercury bond and the interactions with nitrate and water ligands.
Subsequent calculations using DFT have also been employed to investigate bonding in mercury-containing species, such as HgF₄, highlighting the involvement of d orbitals and the importance of relativistic effects. wikipedia.org
Coupled-cluster (CC) methods are highly accurate ab initio quantum chemistry techniques used for describing many-body systems, particularly for calculating the properties of small to medium-sized molecules. q-chem.comwikipedia.org These methods construct multi-electron wavefunctions using an exponential cluster operator to account for electron correlation, building upon the basic Hartree-Fock molecular orbital method. wikipedia.org The accuracy of CC methods can be systematically improved by including higher-order excitations, such as singles (S), doubles (D), triples (T), and quadruples (Q). wikipedia.org
The Coupled-Cluster Singles and Doubles (CCSD) approach is a standard method that provides superior results for reactive species compared to simpler methods like MP2. q-chem.comq-chem.com For even higher accuracy, non-perturbative triples corrections can be added, as in the widely used CCSD(T) method. wikipedia.org
In the context of this compound, coupled-cluster methods are invaluable for:
Energetic Characterization: Accurately calculating the dissociation energy of the Hg-Hg bond and the binding energies of the nitrate and water ligands.
Structural Characterization: Providing benchmark geometric parameters (bond lengths and angles) that can be compared with experimental data or results from other theoretical methods like DFT.
Thermodynamic properties for hydration reactions of related mercury compounds have been calculated using high-level methods including DK-CCSD(T), which accounts for relativistic effects. esf.edu These calculations provide reliable standard enthalpies and Gibbs free energies of hydration. esf.edu
| Computational Method | Primary Application | Key Feature |
| DFT (e.g., ωB97X-D) | Geometry Optimization, Vibrational Frequencies | Balances computational cost and accuracy for larger systems. |
| CCSD | Energetic and Structural Properties | High accuracy for electron correlation in reactive species. q-chem.comq-chem.com |
| CCSD(T) | High-Accuracy Energetics | Includes perturbative triples for a "gold standard" in quantum chemistry. wikipedia.org |
The bonding in certain mercury-containing species can be understood using a three-electron two-orbital (3e⁻-2o) model. This model is particularly useful for describing interactions in electron-deficient systems where an odd number of electrons occupy two interacting atomic orbitals. nih.gov This configuration leads to the formation of a bonding molecular orbital and an antibonding molecular orbital, occupied by three electrons. nih.gov This arrangement results in a net bonding interaction, though it is weaker than a standard two-electron bond.
This model has been successfully applied to explain the bonding in mercury-alkali diatomics (HgA), which are considered orbital-driven van der Waals complexes. nih.gov In these molecules, the 6s atomic orbital of mercury interacts with the ns atomic orbital of the alkali metal. nih.gov Although not a direct application to the Hg-Hg bond in mercury(I) nitrate, which is a two-electron bond, the 3e⁻-2o concept is relevant for understanding potential interactions between mercury species and other molecules or radicals, which could be important in reaction mechanisms or excited states.
Molecular Dynamics and Potential Energy Surface Exploration
For this compound, MD simulations could be used to:
Study the behavior of the compound in aqueous solution, including dissolution, hydration shell structure, and ion pairing.
Explore the potential energy surface to identify different conformers and the energy barriers between them.
Simulate the vibrational dynamics and compare the results with theoretical and experimental spectroscopic data.
Investigate the transport properties, such as diffusion coefficients, in solution.
The exploration of the ground state potential energy surface using quantum chemical methods like DFT is a precursor to MD simulations, as it helps in identifying stable structures and transition states. esf.eduresearchgate.net
Theoretical Prediction of Structural and Spectroscopic Properties
Theoretical methods are essential for predicting the structural and spectroscopic properties of molecules, providing data that can guide or supplement experimental work. For mercury(I) nitrate, the structure of the dihydrate has been determined by X-ray crystallography, revealing a [H₂O-Hg-Hg-OH₂]²⁺ core with an Hg-Hg distance of 254 pm. wikipedia.org
Computational chemistry provides a means to predict these properties for the monohydrate form:
Spectroscopic Properties: The vibrational frequencies (IR and Raman spectra) can be calculated and used to assign experimental spectral features. Time-dependent DFT (TDDFT) can be used to predict electronic transitions and UV-Vis spectra. nih.gov
| Property | Theoretical Method | Predicted Information |
| Structure | DFT, CCSD | Bond lengths, bond angles, dihedral angles |
| Vibrational Spectra | DFT, CCSD | IR and Raman frequencies and intensities |
| Electronic Spectra | TDDFT | Electronic transition energies, oscillator strengths |
Computational Studies of Thermal Decomposition Pathways
Experimental studies show that mercury(I) nitrate decomposes upon heating. wikipedia.org The thermal desorption profile of mercury(I) nitrate dihydrate shows a peak around 264-280 °C and another at 450 °C, the latter being associated with the decomposition of mercury(II) oxide (HgO). core.ac.uk The decomposition is complex and can involve disproportionation into elemental mercury and mercury(II) nitrate. wikipedia.org
Computational chemistry can be a powerful tool to unravel the mechanisms of such decomposition reactions. By mapping the potential energy surface, it is possible to:
Identify the elementary reaction steps involved in the decomposition.
Locate the transition state structures for each step.
Calculate the activation energies to determine the reaction kinetics.
Predict the final and intermediate products of the decomposition.
Computational studies on the thermal decomposition of other nitrate-containing compounds, such as nitrate ester explosives and hydrated copper nitrate, have successfully identified decomposition products and elucidated reaction mechanisms. nih.govresearchgate.netresearchgate.net Similar theoretical approaches, combining methods like DFT with transition state theory, could provide a detailed atomistic understanding of the thermal decomposition pathways of this compound.
Advanced Analytical Methodologies for Mercury I Nitrate Speciation and Quantification in Research
Spectroscopic Analytical Techniques for Mercury Quantification
Spectroscopic techniques are foundational in the quantification of mercury due to their high sensitivity and selectivity. These methods rely on the interaction of electromagnetic radiation with mercury atoms.
Cold-Vapor Atomic Fluorescence and Atomic Absorption Spectroscopy (CVAFS/CVAAS)
Cold-vapor atomic fluorescence spectroscopy (CVAFS) and cold-vapor atomic absorption spectroscopy (CVAAS) are two of the most widely used techniques for determining mercury concentrations, including those originating from mercury(I) nitrate (B79036) after appropriate sample preparation. ontosight.aispectroscopyonline.comontosight.aipensoft.net Both methods involve the reduction of mercury ions in a sample to elemental mercury (Hg⁰), which is then volatilized at room temperature, creating a "cold vapor." wikipedia.org This vapor is subsequently carried into a detection cell by an inert gas stream. ontosight.ai
Cold-Vapor Atomic Absorption Spectroscopy (CVAAS) measures the absorption of ultraviolet radiation at 253.7 nm by the elemental mercury atoms in the vapor. teledynelabs.com The amount of light absorbed is directly proportional to the concentration of mercury in the sample. ontosight.ai CVAAS is a robust and well-established technique, recognized by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for monitoring mercury in drinking water. spectroscopyonline.comteledynelabs.com
Cold-Vapor Atomic Fluorescence Spectroscopy (CVAFS) , on the other hand, measures the fluorescence emitted by mercury atoms that have been excited by a UV light source at the same 253.7 nm wavelength. wikipedia.org The emitted fluorescence is detected at a right angle to the excitation source to minimize interference. teledynelabs.com CVAFS generally offers superior sensitivity and a wider dynamic range compared to CVAAS. spectroscopyonline.comteledynelabs.com Detection limits for CVAFS can be in the sub-parts-per-trillion (ppt) range, and even lower when coupled with a preconcentration step using a gold amalgamation trap. spectroscopyonline.comwikipedia.org
Table 1: Comparison of CVAFS and CVAAS Techniques for Mercury Quantification
| Feature | Cold-Vapor Atomic Absorption Spectroscopy (CVAAS) | Cold-Vapor Atomic Fluorescence Spectroscopy (CVAFS) |
|---|---|---|
| Principle | Measures absorption of UV light by Hg⁰ atoms. ontosight.ai | Measures fluorescence emitted by excited Hg⁰ atoms. wikipedia.org |
| Wavelength | 253.7 nm. teledynelabs.com | 253.7 nm. wikipedia.org |
| Detection Limit | Single-digit parts-per-trillion (ppt) range. spectroscopyonline.com | ~0.2 ppt (B1677978) (direct), ~0.02 ppt (with preconcentration). spectroscopyonline.com |
| Dynamic Range | 2-3 orders of magnitude. spectroscopyonline.com | Up to 5 orders of magnitude. spectroscopyonline.com |
| EPA Methods | Referenced for drinking water monitoring. teledynelabs.com | Methods 245.7 and 1631 for wastewater. wikipedia.org |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Analysis
Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful technique for trace and ultra-trace elemental analysis, including the determination of mercury. In ICP-MS, a sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the components. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
ICP-MS offers exceptionally low detection limits for mercury, often in the parts-per-quadrillion (ppq) range. nih.gov However, a significant challenge in mercury analysis by ICP-MS is the "memory effect," where mercury from previous samples adsorbs onto the surfaces of the instrument, leading to inaccurate readings and long washout times. iaea.org Research has focused on mitigating this effect through various strategies, such as the addition of gold or complexing agents like L-cysteine to the rinse solutions. iaea.orgfrontiersin.org The use of a combination of nitric acid and hydrochloric acid has also been shown to be effective in preserving mercury in solutions for ICP-MS analysis by forming stable HgCl₄²⁻ complexes. rsc.orgresearchgate.net
Chromatographic Separation and Detection Methods
For the speciation of mercury compounds, which is crucial for understanding their toxicity and environmental fate, chromatographic techniques are indispensable. These methods separate different forms of mercury, such as inorganic mercury(I) and mercury(II) ions and organomercury compounds, prior to their detection.
High-performance liquid chromatography (HPLC) coupled with ICP-MS (HPLC-ICP-MS) is a particularly powerful hyphenated technique for mercury speciation. frontiersin.orgnih.gov HPLC separates the different mercury species based on their interactions with a stationary phase and a mobile phase. frontiersin.org The separated species are then directly introduced into the ICP-MS for sensitive and element-specific detection. frontiersin.org Reversed-phase chromatography is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. frontiersin.org The composition of the mobile phase, often containing a complexing agent like L-cysteine, is critical for achieving good separation of mercury species. frontiersin.org
Other chromatographic methods, such as paper chromatography and extractive chromatography, have also been employed for the separation of mercury ions from other metal cations. sciepub.comniscpr.res.inlibretexts.org For instance, extractive chromatography using capric acid coated on silica (B1680970) gel has been shown to quantitatively extract mercury(II) from acidic solutions, allowing for its separation from various other metal ions. niscpr.res.in
Table 2: Research Findings in Chromatographic Separation of Mercury
| Technique | Stationary Phase | Mobile Phase/Eluent | Key Findings | Reference |
|---|---|---|---|---|
| HPLC-ICP-MS | Reversed-phase C18 or C8 columns | Methanol, L-cysteine, 2-mercaptoethanol (B42355) mixtures | Effective for the speciation of inorganic and organic mercury compounds in various matrices. | frontiersin.org |
| Extractive Chromatography | Capric acid coated on silica gel | 0.01 M acetic acid (for extraction); Nitric acid or ammonium (B1175870) nitrate solutions (for stripping) | Quantitative extraction of Hg(II) and separation from metals like Cu(II), Fe(III), and Pb(II). | niscpr.res.in |
| Paper Chromatography | Whatman filter paper | Aqueous HCl with ethyl and butyl alcohol | Separation and identification of Hg(NO₃)₂ from other metal nitrates like AgNO₃ and Cu(NO₃)₂. | libretexts.org |
Electrochemical Methods for Mercury(I) Nitrate Detection
Electrochemical methods offer a cost-effective and often portable alternative for the detection of mercury ions. These techniques are based on measuring the electrical signals (such as current or potential) generated by the electrochemical reactions of mercury at an electrode surface.
Square wave anodic stripping voltammetry (SWASV) is a highly sensitive electrochemical technique for mercury detection. rsc.org It involves a preconcentration step where mercury ions are deposited onto the working electrode at a negative potential, followed by a stripping step where the potential is scanned in the positive direction, causing the mercury to be re-oxidized and producing a current peak proportional to its concentration. rsc.org The modification of electrodes with materials like gold nanoparticles or specific organic compounds can significantly enhance the sensitivity and selectivity for mercury detection. rsc.organr.fr For example, a glassy carbon electrode modified with tribenzamides and silver nanoparticles has demonstrated the ability to detect mercuric ions at femtomolar concentrations. rsc.org Another study reported a sensor with a wide detection range for mercury from 0.01 to 10.00 ppm. mdpi.com
Emerging Sensor Technologies for Mercury(I) Ions in Research Applications
The development of novel sensor technologies is a rapidly advancing area in mercury detection, with a focus on creating highly sensitive, selective, and field-deployable devices.
Nanosensors, which utilize the unique properties of nanomaterials, are at the forefront of this research. rsc.org For instance, sensors based on gold nanoparticles can provide a colorimetric response to the presence of mercury ions due to changes in their surface plasmon resonance upon interaction with mercury. rsc.org
A particularly innovative approach is the development of self-powered triboelectric nanosensors (TENS). sciencedaily.comeurekalert.org These sensors can detect small amounts of mercury ions by a simple touch. One such TENS, fabricated with an array of mercury-sensitive tellurium nanowires, can wirelessly transmit real-time data to a smartphone, indicating the presence of mercury ions through a change in voltage. sciencedaily.comeurekalert.orgacs.org
Fluorescent chemosensors are another promising area. nih.gov Compounds based on BODIPY (boron-dipyrromethene) dyes can be designed to exhibit a specific and sensitive fluorescent response upon binding to mercury ions. The high tunability of these molecules allows for the optimization of their selectivity and sensitivity. nih.gov
Table 3: Overview of Emerging Sensor Technologies for Mercury Detection
| Sensor Type | Sensing Material/Principle | Key Features | Reference |
|---|---|---|---|
| Triboelectric Nanosensor (TENS) | Tellurium nanowires | Self-powered, real-time detection, wireless data transmission. | sciencedaily.comeurekalert.org |
| Fluorescent Chemosensor | BODIPY-based compounds | High selectivity and sensitivity, tunable properties. | nih.gov |
| Nanosensor | Gold nanoparticles | Colorimetric detection based on surface plasmon resonance. | rsc.org |
| Electrochemical Sensor | Hydroxyapatite nanoparticles | Good selectivity and reproducibility for mercury detection in water. | rsc.org |
Environmental Biogeochemical Transformations and Stabilization Research Involving Mercury I Nitrate Systems
Biogeochemical Cycling of Mercury in Various Environmental Compartments
The biogeochemical cycling of mercury is a complex process involving its transformation and movement through the atmosphere, land, and oceans. mit.edumit.edu Human activities, particularly coal combustion, have significantly increased the amount of mercury circulating in these environmental compartments. mit.edu Gaseous elemental mercury, the primary form emitted, can travel long distances before being oxidized and deposited into ecosystems. mit.eduresearchgate.net Once deposited, it can be converted to the highly toxic methylmercury (B97897), which bioaccumulates in food webs, or be re-emitted back to the atmosphere. mit.edujournaldephysique.org This cycling occurs over long timescales, with mercury persisting in the environment for centuries to millennia before being sequestered in deep-ocean sediments. mit.edumit.edu
Atmospheric Oxidation Pathways of Elemental Mercury
The transformation of elemental mercury (Hg(0)) in the atmosphere is a critical step in its global cycle, as it converts the relatively inert gaseous form into more reactive and water-soluble oxidized species (Hg(II)) that can be deposited to terrestrial and aquatic environments. mdpi.commdpi.com This oxidation process significantly influences the atmospheric lifetime and transport characteristics of mercury. mdpi.comresearchgate.net
Several chemical pathways for the atmospheric oxidation of elemental mercury have been identified. In the gas phase, key oxidants include ozone (O₃), hydroxyl radicals (OH), and halogen atoms (like bromine and chlorine). mdpi.compnas.org The reaction with ozone has been considered a major oxidation pathway. pnas.org However, recent research suggests that oxidation by atomic bromine is a highly efficient and often dominant mechanism, particularly in certain environments like the marine boundary layer and polar regions. pnas.orgmiami.edu The oxidation process is often a two-step mechanism, initiated by the formation of a mercury radical intermediate (e.g., HgBr), which is then further oxidized to stable Hg(II) compounds. pnas.org
Table 1: Key Gas-Phase Oxidation Reactions of Elemental Mercury
| Oxidant | Reaction | Reported Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
| Ozone (O₃) | Hg + O₃ → HgO + O₂ | 8.4 × 10⁻¹⁷ exp(−11.7 kJ mol⁻¹/RT) pnas.org |
| Hydroxyl Radical (OH) | Hg + OH → Products | Varies with conditions |
| Bromine Atom (Br) | Hg + Br + M → HgBr + M | Varies with conditions miami.edu |
| Chlorine Atom (Cl) | Hg + Cl + M → HgCl + M | Varies with conditions miami.edu |
Note: 'M' represents a third body that stabilizes the reaction product. Rate coefficients can vary significantly based on temperature, pressure, and other atmospheric conditions.
Microbial Methylation of Inorganic Mercury Species
The methylation of inorganic mercury is a critical biogeochemical process that produces the potent neurotoxin methylmercury (MeHg). nih.govarabjchem.org This transformation is primarily carried out by anaerobic microorganisms in aquatic and terrestrial environments. nih.govfrontiersin.org The production of methylmercury is a significant environmental concern due to its ability to bioaccumulate and biomagnify in food webs, posing risks to wildlife and humans. mit.edunih.gov
The key factors controlling microbial mercury methylation are the activity of the methylating microorganisms and the bioavailability of inorganic mercury for cellular uptake. nih.gov A specific gene pair, hgcA and hgcB, has been identified as essential for mercury methylation in a wide variety of anaerobic bacteria and archaea, including sulfate-reducing bacteria, iron-reducing bacteria, and methanogens. nih.govmdpi.comoup.com While the presence of these genes is crucial, the metabolic process most frequently linked to high rates of methylmercury production is sulfate (B86663) reduction. nih.govmdpi.com
The uptake of inorganic mercury by these microorganisms can occur through passive or active transport mechanisms. nih.gov The chemical speciation of inorganic mercury in the environment strongly influences its bioavailability. For instance, the formation of mercury-sulfide nanoparticles (HgS) and soluble mercury-thiol complexes can enhance the uptake and subsequent methylation of mercury. nih.govfrontiersin.org
Table 2: Major Groups of Mercury-Methylating Microorganisms
| Microbial Group | Key Characteristics |
| Sulfate-Reducing Bacteria (SRB) | Anaerobic; utilize sulfate as an electron acceptor. Often considered the primary methylators in many anoxic sediments. mdpi.comnih.gov |
| Iron-Reducing Bacteria (IRB) | Anaerobic; use iron (III) as an electron acceptor. Also significant contributors to mercury methylation. frontiersin.org |
| Methanogens | Archaea that produce methane (B114726) as a metabolic byproduct in anaerobic conditions. Capable of methylating mercury. mdpi.com |
Mercury Speciation and Mobility in Soil Systems
Mercury in soil exists in various chemical forms, or species, which dictates its behavior, mobility, and potential toxicity. researchgate.netugent.be The speciation of mercury is influenced by a complex interplay of factors within the soil environment. nih.gov The mercurous form (Hg(I)) is generally unstable under typical environmental conditions and is therefore rarely observed. ugent.be The primary forms are elemental mercury (Hg(0)) and, more commonly, the mercuric form (Hg(II)), which readily forms complexes with inorganic and organic components of the soil. ugent.benih.gov
Influence of Soil Matrix Composition on Mercury Forms and Transformation
The composition of the soil matrix plays a crucial role in determining the speciation and transformation of mercury. researchgate.netnih.gov Key soil components that influence mercury's fate include organic matter, clay minerals, iron and manganese oxides, and sulfides. researchgate.netugent.be
Organic Matter: Soil organic matter has a high affinity for mercury and can both immobilize and mobilize it. mdpi.com It can form strong complexes with Hg(II) through thiol groups, effectively binding the mercury. mdpi.com However, dissolved organic matter can also form soluble complexes with mercury, enhancing its mobility. acs.org
Clay Minerals and Oxides: Clay minerals and iron and manganese (oxyhydr)oxides can adsorb Hg(II) onto their surfaces, reducing its mobility. researchgate.netmdpi.com
Sulfides: In anaerobic or reducing soil conditions, Hg(II) can react with sulfides to form highly insoluble mercury sulfide (B99878) (HgS), such as metacinnabar, which significantly immobilizes the mercury. ugent.bemdpi.com
Soil pH and Redox Conditions: The pH and redox potential of the soil are critical controlling factors. researchgate.netnih.gov For example, low pH can increase the solubility and mobility of some mercury species. aimspress.com Reducing conditions can lead to the formation of insoluble sulfides or the reduction of Hg(II) to more volatile Hg(0). mdpi.com
The interactions between these components are complex. For instance, organic and inorganic colloids can form complexes that affect mercury transport and transformation. nih.gov
Role of Nanoparticles and Soluble Complexes in Mercury Transport
The transport of mercury through soil, which was once considered limited, is now understood to be significantly influenced by the presence of nanoparticles and soluble complexes. researchgate.netugent.be These mobile forms can facilitate the movement of mercury from contaminated soils to groundwater and other environmental compartments. acs.org
Nanoparticles: Mercury can be associated with naturally occurring nanoparticles, such as those of iron sulfides (FeS) or clays. acs.orgresearchgate.net These nanoparticles can act as carriers, transporting adsorbed or incorporated mercury through the soil profile. researchgate.net The formation of mercury-containing nanoparticles, like nano-HgS, has been observed to affect the quantification of dissolved mercury, indicating their role in mercury's environmental dynamics. nih.gov
Soluble Complexes: Mercury can form soluble complexes with various ligands present in the soil solution. Dissolved organic matter (DOM) is particularly important in this regard, as it can form highly mobile Hg(II)-DOM complexes that increase the potential for mercury to leach into groundwater. acs.org Inorganic ligands, such as chloride, can also form soluble mercury complexes, especially at high concentrations, potentially mobilizing mercury in certain environments. mdpi.com The formation of these soluble complexes is a key factor in the bioavailability and transport of mercury in soils. researchgate.netijcrt.org
Table 3: Factors Influencing Mercury Mobility in Soil
| Factor | Influence on Mobility |
| High Organic Matter Content | Can decrease mobility through strong binding, but dissolved organic matter can increase mobility by forming soluble complexes. mdpi.comacs.org |
| Clay and Oxide Content | Generally decreases mobility through adsorption. researchgate.netmdpi.com |
| Sulfide Presence | Decreases mobility by forming insoluble mercury sulfide. ugent.bemdpi.com |
| Low pH | Can increase the solubility and mobility of some mercury species. aimspress.com |
| Reducing Conditions | Can lead to the formation of insoluble sulfides or volatile elemental mercury. mdpi.com |
| Presence of Nanoparticles | Can increase mobility by acting as carriers. researchgate.net |
| High Chloride Concentration | Can increase mobility by forming soluble mercury-chloride complexes. mdpi.com |
Stabilization and Immobilization of Mercury in Environmental Matrices
Stabilization and immobilization techniques are remediation approaches aimed at reducing the environmental risk of mercury contamination by converting it into less mobile, less bioavailable, and less toxic forms. researchgate.net These methods focus on chemically binding or physically trapping the mercury within the contaminated matrix, such as soil or waste material, to prevent its release and transport. arabjchem.orgepa.gov
Several approaches to mercury stabilization have been developed and tested:
Conversion to Sulfide/Selenide (B1212193): This is a common and effective method that involves reacting mercury with sulfur- or selenium-containing reagents to form highly stable and insoluble mercury sulfide (HgS) or mercury selenide (HgSe). researchgate.net This process mimics the natural immobilization of mercury in anaerobic environments. Iron sulfide nanoparticles have also been shown to be effective in removing aqueous mercury through the formation of cinnabar and metacinnabar. acs.org
Amalgamation: This technique involves mixing mercury-containing waste with other metals to form a solid amalgam. This process reduces the volatility of elemental mercury. researchgate.net
Stabilization within an Insoluble Mineral Matrix: This approach, often referred to as solidification/stabilization, involves mixing the contaminated material with binding agents like Portland cement or lime-pozzolan mixtures. researchgate.netepa.gov The mercury becomes physically encapsulated and chemically bound within the hardened matrix, reducing its leachability. epa.gov
In Situ Capping: This is a containment method where a layer of clean material, sometimes amended with sorbents like activated carbon, is placed over contaminated sediments to isolate them from the overlying water column and reduce the flux of mercury. arabjchem.org
The effectiveness of these techniques is typically evaluated by measuring the reduction in the leachability of mercury from the treated material, often using standardized tests like the Toxicity Characteristic Leaching Procedure (TCLP). epa.govclu-in.org Research has shown that while many stabilization methods can successfully reduce mercury mobility, their effectiveness can be influenced by the specific characteristics of the waste and the environmental conditions. clu-in.org
Chemical Precipitation Mechanisms for Mercury Remediation
Chemical precipitation is a prominent technique for the remediation of water contaminated with mercury. olympianwatertesting.com This process involves the introduction of chemical reagents that react with dissolved mercury ions, such as the mercury(I) ion (Hg₂²⁺) from mercury(I) nitrate (B79036), to form insoluble compounds that can be physically separated from the water. olympianwatertesting.com The effectiveness of precipitation is contingent on several factors, including pH, temperature, and the presence of other ions. olympianwatertesting.com
Sulfide precipitation is a highly effective method for removing mercury from aqueous solutions. olympianwatertesting.com The addition of a sulfide source, such as sodium sulfide (Na₂S), to a solution containing mercury(I) nitrate results in the formation of a black mercury(I) sulfide (Hg₂S) precipitate, which is highly insoluble. olympianwatertesting.comchemedx.org The optimal pH range for sulfide precipitation is typically between 7 and 9. olympianwatertesting.com Research has shown that a sulfide-to-mercury molar ratio greater than 1 is necessary to achieve significant reductions in mercury levels, often meeting stringent discharge standards. olympianwatertesting.com In studies on mercury-contaminated soil, adjusting the pH to 6 at a sulfur-to-mercury molar ratio of 1 was found to be optimal for stabilization, achieving a complexing efficiency of 99%. osti.gov
Hydroxide (B78521) precipitation is another method, where a reagent like sodium hydroxide (NaOH) is added to a mercury(I) nitrate solution. This reaction produces a yellow precipitate of mercury(I) oxide and elemental mercury. chemedx.org The ideal pH for this process is generally between 9 and 11. olympianwatertesting.com However, the presence of other metal ions can interfere by forming competing precipitates. olympianwatertesting.com To counteract this, coagulants such as ferric chloride (FeCl₃) or aluminum sulfate (Al₂(SO₄)₃) can be used to enhance the co-precipitation of mercury. olympianwatertesting.com
Other precipitants have also been investigated for their efficacy in removing mercury. The reaction of mercury(I) nitrate with sodium chloride (NaCl) yields a white precipitate of mercury(I) chloride (Hg₂Cl₂), while reaction with sodium carbonate (Na₂CO₃) produces an orange precipitate. chemedx.org In specialized industrial contexts, such as gold cyanidation process water, dithiocarbamates like sodium diethyl dithiocarbamate (B8719985) (Na-DDC) and ammonium (B1175870) pyrrolidine (B122466) dithiocarbamate (APDC) have been used to precipitate mercury-cyanide complexes with high efficiency. dergipark.org.tr One study demonstrated that APDC could reduce mercury concentration from 8.0 mg L⁻¹ to 0.087 mg L⁻¹ with a 98.9% yield. dergipark.org.tr
Table 1: Precipitation Reactions of Mercury(I) Nitrate with Various Reagents
| Reagent | Chemical Formula | Precipitate Formed | Precipitate Color |
|---|---|---|---|
| Sodium Sulfide | Na₂S | Mercury(I) Sulfide (Hg₂S) | Black chemedx.org |
| Sodium Hydroxide | NaOH | Mercury(I) Oxide (Hg₂O) + Mercury (Hg) | Yellow chemedx.org |
| Sodium Chloride | NaCl | Mercury(I) Chloride (Hg₂Cl₂) | White chemedx.org |
| Sodium Carbonate | Na₂CO₃ | Mixture including Mercury(I) Carbonate | Orange chemedx.org |
| Ammonium Pyrrolidine Dithiocarbamate | C₅H₁₂N₂S₂ | Mercury Dithiocarbamate Complex | Not specified |
Advanced Material Development for Mercury Sequestration
The development of advanced materials for mercury sequestration aims to overcome the limitations of traditional methods by providing higher efficiency, selectivity, and long-term stability of the captured mercury. Research focuses on creating materials that can effectively trap mercury ions from contaminated media and prevent their re-release or transformation into more toxic forms like methylmercury. acs.org
One innovative approach involves the design of an iron-phosphate framework, (NH₄)Fe₂(PO₄)₂(OH)·2H₂O (NFP), inspired by how natural minerals incorporate impurities. acs.org This material possesses negatively charged, oxygen-rich channels that attract and physically entrap mercury ions through the formation of stable Hg–O coordination bonds. acs.org This mechanism, known as isomorphous substitution, results in rapid adsorption kinetics, high sequestration capacity, and minimal potential for the microbial methylation of the captured mercury. acs.org The environmental compatibility of such mineral-mimicking frameworks makes them a promising strategy for in-situ remediation. acs.org
Biochars, derived from biomass wastes like palm kernel and coconut shells, have emerged as cost-effective and eco-friendly sorbents for mercury. researchgate.net Their porous structure provides a large surface area for adsorption. To enhance their affinity for mercury, these biochars can be sulfurized. researchgate.net Sulfur-functionalized biochars show significantly faster and more efficient removal of Hg(II) ions from water compared to their pristine counterparts. researchgate.net These materials can be fabricated into polysulfone-based beads for large-scale applications in treating natural water bodies affected by industrial discharges. researchgate.net
Activated carbon is another widely studied sorbent, and its performance can be enhanced through various treatments. dtu.dk For instance, sulfur impregnation improves the uptake of gas-phase elemental mercury. dtu.dk Research on mercury removal from industrial flue gas has shown that specialized activated carbons, such as Darco Hg, are effective at adsorbing both elemental and oxidized forms of mercury. dtu.dk The adsorption capacity is influenced by factors like temperature and the chemical composition of the flue gas, with the presence of compounds like SO₂ and H₂O potentially decreasing efficiency. dtu.dk
Table 2: Advanced Materials for Mercury Sequestration
| Material | Type | Sequestration Mechanism | Key Research Findings |
|---|---|---|---|
| Iron-Phosphate Framework (NFP) | Crystalline Mineral Analogue | Isomorphous substitution, physical entrapment via Hg-O bonds acs.org | High capacity, fast kinetics, and minimizes microbial methylation of sequestered mercury. acs.org |
| Sulfur-functionalized Biochars | Modified Biomass | Adsorption, complexation with sulfur groups researchgate.net | Faster and higher Hg(II) removal efficiency compared to pristine biochars; effective in natural water samples. researchgate.net |
| Darco Hg Activated Carbon | Modified Carbon Sorbent | Adsorption, catalytic oxidation dtu.dk | Effective for both elemental and oxidized mercury; adsorption capacity influenced by flue gas composition. dtu.dk |
Q & A
Q. What are the optimal synthesis methods for Mercury(I) nitrate monohydrate, and how can purity be ensured?
this compound (HgNO₃·H₂O; CAS 7782-86-7) is typically synthesized by dissolving mercury in moderately concentrated nitric acid, followed by evaporation and recrystallization. To avoid contamination by Hg(II) species, excess mercury metal is added during synthesis to reduce Hg²⁺ to Hg⁺ via redox reactions. The product should be filtered and dried between filter paper to remove residual nitric acid and unreacted mercury . Purity can be verified using X-ray diffraction (XRD) to confirm the monoclinic crystal structure .
Q. How do physical properties like melting point and hygroscopicity impact experimental handling?
this compound has a reported melting point of 70°C ( ) and is highly hygroscopic, requiring storage in airtight containers under dry conditions. Discrepancies in melting points (e.g., 79°C in some literature) may arise from impurities or incomplete dehydration . Handling should occur in a glovebox or fume hood to mitigate moisture absorption and mercury vapor exposure .
Q. What safety protocols are critical when working with this compound?
Due to its extreme toxicity (T+ classification), researchers must use PPE (gloves, goggles, respirators) and ensure proper ventilation. Spills require immediate neutralization with sulfide solutions to form less volatile HgS. Waste disposal must comply with regulations like the Minamata Convention to prevent environmental contamination .
Advanced Research Questions
Q. How can structural ambiguities in Mercury(I) nitrate hydrates be resolved experimentally?
Historical reports describe conflicting hydrate stoichiometries (e.g., monohydrate vs. dihydrate). Single-crystal XRD paired with thermogravimetric analysis (TGA) can clarify hydration states. For example, heating samples to 100°C while monitoring mass loss distinguishes between bound and adsorbed water . Computational tools like SHELXL can refine crystal structures and validate hydrogen-bonding networks .
Q. What experimental designs are effective for studying redox reactivity of Mercury(I) nitrate in aqueous systems?
Mercury(I) nitrate undergoes disproportionation in water: Hg₂²⁺ → Hg⁰ + Hg²⁺. To study this, prepare solutions in dilute nitric acid (pH ~1) to stabilize Hg(I). Use UV-Vis spectroscopy to track Hg²⁺ formation (absorption at 250–300 nm) and atomic absorption spectroscopy (AAS) to quantify Hg⁰ precipitation . Control oxygen levels, as oxidation accelerates disproportionation.
Q. How can researchers address contradictions in solubility data for Mercury(I) nitrate?
Solubility discrepancies (e.g., "soluble in water" vs. "requires acidic media") arise from hydration states and pH-dependent stability. Standardize experiments by preparing saturated solutions in 0.1M HNO₃ at 25°C, followed by inductively coupled plasma mass spectrometry (ICP-MS) to measure Hg⁺ concentration. Compare results with thermodynamic models using software like PHREEQC .
Q. What analytical techniques are recommended for detecting trace Hg(I) contamination in environmental samples?
Ion-imprinted polymers (IIPs) functionalized with methacrylic acid (MAA) selectively bind Hg(I) at nanomolar levels. Post-extraction, quantify Hg(I) via anodic stripping voltammetry (ASV) or cold vapor AAS. Cross-validate with EPA Method 1631 for accuracy .
Methodological Notes
- Synthesis Validation : Always include mercury metal in reaction mixtures to reduce Hg(II) impurities .
- Crystallography : Use SHELX programs for structure refinement; ORTEP-3 aids in visualizing thermal ellipsoids .
- Safety Compliance : Follow UNEP guidelines for mercury waste disposal and exposure monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
